molecular formula C26H44N6O2 B12596462 3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} CAS No. 648441-20-7

3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}

Cat. No.: B12596462
CAS No.: 648441-20-7
M. Wt: 472.7 g/mol
InChI Key: DCDMCEPZWNLEPV-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dodecane backbone with two 1,2,4-oxadiazole rings, each substituted with a pyrrolidin-1-ylmethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole rings. These rings are often synthesized through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions. The pyrrolidin-1-ylmethyl groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: Another dodecane-based compound with different functional groups.

    1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: Similar backbone but with benzimidazolium groups instead of oxadiazole rings.

Uniqueness

3,3’-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole} is unique due to the presence of both pyrrolidin-1-ylmethyl and oxadiazole groups, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application development.

Properties

CAS No.

648441-20-7

Molecular Formula

C26H44N6O2

Molecular Weight

472.7 g/mol

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-3-[12-[5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazole

InChI

InChI=1S/C26H44N6O2/c1(3-5-7-9-15-23-27-25(33-29-23)21-31-17-11-12-18-31)2-4-6-8-10-16-24-28-26(34-30-24)22-32-19-13-14-20-32/h1-22H2

InChI Key

DCDMCEPZWNLEPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=NO2)CCCCCCCCCCCCC3=NOC(=N3)CN4CCCC4

Origin of Product

United States

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